molecular formula C21H40N2O3S B14208843 N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide CAS No. 805323-86-8

N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide

Cat. No.: B14208843
CAS No.: 805323-86-8
M. Wt: 400.6 g/mol
InChI Key: VJCRXQMWBHSXDW-UHFFFAOYSA-N
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Description

N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is a complex organic compound with a molecular formula of C19H36N2O3S. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide typically involves the reaction of octadecanoic acid with a suitable oxazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
  • Linezolid
  • Tedizolid

Uniqueness

N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other oxazolidinones. This structural feature enhances its lipophilicity and may influence its biological activity and pharmacokinetic profile .

Properties

CAS No.

805323-86-8

Molecular Formula

C21H40N2O3S

Molecular Weight

400.6 g/mol

IUPAC Name

N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)octadecanamide

InChI

InChI=1S/C21H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)23-21(27)22-18-20(25)26-21/h22,27H,2-18H2,1H3,(H,23,24)

InChI Key

VJCRXQMWBHSXDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S

Origin of Product

United States

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